4-Ethenyl-2,2-dimethylcyclohex-3-en-1-ol

Description

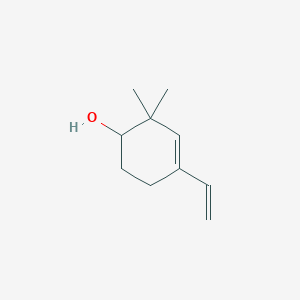

4-Ethenyl-2,2-dimethylcyclohex-3-en-1-ol is a monocyclic terpenoid alcohol characterized by a cyclohexene ring substituted with an ethenyl group at position 4 and two methyl groups at position 2. The hydroxyl group at position 1 confers polarity, influencing its solubility and reactivity. Its molecular formula is inferred as C₁₀H₁₆O, with a molecular weight of 152.23 g/mol (calculated based on analogs).

Properties

CAS No. |

185099-79-0 |

|---|---|

Molecular Formula |

C10H16O |

Molecular Weight |

152.23 g/mol |

IUPAC Name |

4-ethenyl-2,2-dimethylcyclohex-3-en-1-ol |

InChI |

InChI=1S/C10H16O/c1-4-8-5-6-9(11)10(2,3)7-8/h4,7,9,11H,1,5-6H2,2-3H3 |

InChI Key |

RKILJTNCOQLIKY-UHFFFAOYSA-N |

Canonical SMILES |

CC1(C=C(CCC1O)C=C)C |

Origin of Product |

United States |

Preparation Methods

The synthesis of 4-Ethenyl-2,2-dimethylcyclohex-3-en-1-ol can be achieved through various synthetic routes. One common method involves the alkylation of 2,2-dimethylcyclohexanone with vinyl magnesium bromide, followed by reduction of the resulting intermediate . Industrial production methods may involve catalytic hydrogenation and other advanced techniques to ensure high yield and purity .

Chemical Reactions Analysis

4-Ethenyl-2,2-dimethylcyclohex-3-en-1-ol undergoes several types of chemical reactions:

Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert the compound into saturated alcohols using reagents such as lithium aluminum hydride.

Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.

Scientific Research Applications

4-Ethenyl-2,2-dimethylcyclohex-3-en-1-ol has various applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a starting material for the preparation of other cyclohexene derivatives.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-Ethenyl-2,2-dimethylcyclohex-3-en-1-ol involves its interaction with specific molecular targets and pathways. The vinyl group allows for various chemical modifications, which can influence its biological activity. The hydroxyl group can form hydrogen bonds with biological molecules, affecting their function and stability .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Comparison

Key Comparisons:

Isomers such as 4-methyl-2-prop-1-en-2-ylcyclohexan-1-ol (from ) exhibit varied electronic effects due to the prop-1-en-2-yl group, which may enhance electrophilic addition reactivity compared to the target’s ethenyl group.

Functional Group Influence :

- The hydroxyl group in this compound contrasts with the acetate ester in elemol acetic acid . The latter’s lipophilicity enhances membrane permeability, making it more suitable for fragrance applications, whereas the hydroxyl group favors hydrogen bonding in aqueous environments.

Conformational Dynamics :

- Puckering coordinates (as defined in ) differ between analogs. For example, the 2,2-dimethyl substitution in the target compound likely induces a distinct ring conformation compared to 5,5-dimethyl-cyclohex-3-en-1-ol, affecting intermolecular interactions in crystal packing or biological binding.

Biological Relevance :

- While 9,10-secocholesta-5(10),6,8-trien-3-ol (a vitamin D3 precursor) shares a hydroxylated cyclohexenyl motif, its extended conjugated system enables UV-B-induced photolysis, a feature absent in the target compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.